N-(3-methylpyridin-4-yl)acetamide

Description

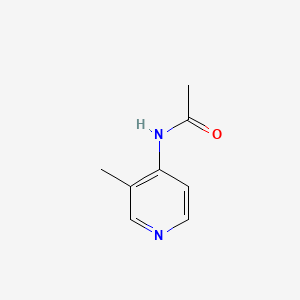

N-(3-Methylpyridin-4-yl)acetamide (chemical formula: C₈H₁₀N₂O) is a pyridine-based acetamide derivative characterized by a methyl substituent at the 3-position of the pyridine ring and an acetamide group at the 4-position. Its structure is defined by the SMILES notation c1(cnccc1NC(C)=O)C and the InChI identifier InChI=1S/C8H10N2O/c1-6-5-9-4-3-8(6)10-7(2)11/h3-5H,1-2H3,(H,9,10,11) .

Structure

3D Structure

Properties

IUPAC Name |

N-(3-methylpyridin-4-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-6-5-9-4-3-8(6)10-7(2)11/h3-5H,1-2H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHUDCBCQKIWLSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Key Observations :

- Lipophilicity : The methyl group in the target compound enhances membrane permeability compared to hydroxylated analogs like N-(3-hydroxypyridin-4-yl)acetamide .

- Hybrid Structures: Compounds like N-[4-[(3-nitropyridin-2-yl)amino]phenyl]acetamide demonstrate how extended aromatic systems can modulate pharmacological activity.

Pharmacological and Functional Comparisons

Receptor Agonism

Pyridazin-3(2H)-one acetamide derivatives (e.g., N-(4-bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide) act as formyl peptide receptor (FPR) agonists, inducing calcium mobilization and chemotaxis in neutrophils . While the target compound lacks a pyridazinone core, its acetamide group may facilitate similar receptor interactions, though activity specificity would depend on substituent positioning.

Anti-Cancer Activity

Phenoxy acetamide derivatives, such as N-(4-methoxyphenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)-acetamide, exhibit potent anti-cancer effects against HCT-1, MCF-7, and other cell lines . The target compound’s pyridine ring could mimic quinazoline’s planar structure, though the absence of sulfonyl or morpholino groups may limit comparable efficacy.

Physicochemical Properties

- Solubility : Hydroxyl-containing analogs (e.g., ) are more water-soluble due to hydrogen-bonding capacity, whereas the methyl group in the target compound favors organic solvents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.